1-Amino-2,2-dimethylheptan-3-ol
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Overview
Description
1-Amino-2,2-dimethylheptan-3-ol is an organic compound with the molecular formula C9H21NO. It is a clear, colorless liquid with a unique structure that makes it valuable in various chemical applications. The compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptane backbone, which contributes to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,2-dimethylheptan-3-ol can be synthesized through several methods. One common approach involves the alkylation of 2,2-dimethylheptan-3-one with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amino alcohol.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone in the presence of an amine. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,2-dimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an alkylamine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with a metal catalyst (e.g., palladium on carbon, Pd/C).
Substitution: SOCl2, PBr3, or similar halogenating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkylamines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Amino-2,2-dimethylheptan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-amino-2,2-dimethylheptan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
1-Amino-2,2-dimethylheptan-3-ol can be compared with other amino alcohols, such as:
2-Amino-2-methyl-1-propanol: Similar in structure but with a shorter carbon chain.
1-Amino-2-propanol: Lacks the dimethyl substitution, resulting in different reactivity and properties.
2-Amino-1-butanol: Another amino alcohol with a different carbon chain length and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
1-amino-2,2-dimethylheptan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-4-5-6-8(11)9(2,3)7-10/h8,11H,4-7,10H2,1-3H3 |
InChI Key |
KSIJVUPJRKIOND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)(C)CN)O |
Origin of Product |
United States |
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